

(Rac)-AZD8186 in Combination with Chemotherapy: A Comparative Guide

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Compound of Interest		
Compound Name:	(Rac)-AZD8186	
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(Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β and δ , has demonstrated significant anti-tumor activity, particularly in cancers with loss of the tumor suppressor PTEN.[1][2][3][4][5] This guide provides a comprehensive overview of the efficacy of (Rac)-AZD8186 when combined with various chemotherapy agents, supported by preclinical and clinical data.

The primary rationale for these combination therapies lies in the central role of the PI3K/AKT/mTOR signaling pathway in promoting tumor cell survival, proliferation, and resistance to chemotherapy.[6] By inhibiting PI3Kβ, AZD8186 can disrupt this pathway, especially in PTEN-deficient tumors which are highly dependent on PI3Kβ signaling.[1][2][3][4] [5]

Efficacy in Combination with Taxanes (Docetaxel and Paclitaxel)

Preclinical studies have shown that combining AZD8186 with taxanes like docetaxel and paclitaxel leads to enhanced anti-tumor effects in various cancer models, including triplenegative breast cancer (TNBC) and prostate cancer.[1][2][3][4][5]

Key Findings:

Synergistic Growth Inhibition: In vitro studies on TNBC cell lines with PTEN loss (MDA-MB-436, MDA-MB-468, and Sum-159) revealed marked synergistic effects when AZD8186 was combined with paclitaxel, with combination index (CI) values often below 0.5.[6]



- Increased Apoptosis: The combination of AZD8186 and paclitaxel significantly increased apoptosis in PTEN-loss TNBC cell lines compared to either drug alone. For instance, in MDA-MB-468 cells, the combination induced 33% apoptotic cells compared to about 10% with single-drug treatments.[6][7]
- Enhanced In Vivo Tumor Control: In xenograft models of PTEN-null TNBC and prostate
 cancer, the combination of AZD8186 and docetaxel resulted in greater tumor growth
 inhibition compared to monotherapy.[1][2][3][4][5] While AZD8186 as a single agent showed
 limited in vivo efficacy, its combination with paclitaxel significantly enhanced anti-tumor
 activity in MDA-MB-436 and MDA-MB-468 xenografts.[7]
- Clinical Trial: A phase Ib/II study evaluated the combination of AZD8186 and paclitaxel in
 patients with advanced gastric cancer. While the combination was well-tolerated, it
 demonstrated limited clinical efficacy in this patient population.[8][9] Another clinical trial is
 investigating the combination of AZD8186 and docetaxel in patients with advanced solid
 tumors harboring PTEN or PIK3CB mutations.[10]

Quantitative Data Summary: In Vitro Synergy of AZD8186 and Paclitaxel in TNBC Cell Lines

Cell Line	PTEN Status	Combination Index (CI) with Paclitaxel
MDA-MB-436	Loss	~0.5 (Synergism)[6]
MDA-MB-468	Loss	<0.5 (Marked Synergism)[6]
Sum-159	Loss	~0.5 (Synergism)[6]
MFM-223	Wild-Type	~0.8 (Moderate Synergism)[6]

Quantitative Data Summary: In Vivo Tumor Growth Inhibition in PTEN-Null Models



Cancer Model	Treatment	Tumor Growth Inhibition
HCC70 (TNBC)	AZD8186 (25 mg/kg)	62%[2]
HCC70 (TNBC)	AZD8186 (50 mg/kg)	85%[2]
MDA-MB-468 (TNBC)	AZD8186 (25 mg/kg)	47%[2]
MDA-MB-468 (TNBC)	AZD8186 (50 mg/kg)	76%[2]

Efficacy in Combination with Other Chemotherapy Agents

The synergistic effects of AZD8186 have also been explored with other chemotherapy drugs.

Key Findings:

• Eribulin and Carboplatin: In TNBC cell lines with PTEN loss, AZD8186 in combination with eribulin or carboplatin also produced marked synergistic effects on the inhibition of cell proliferation.[6]

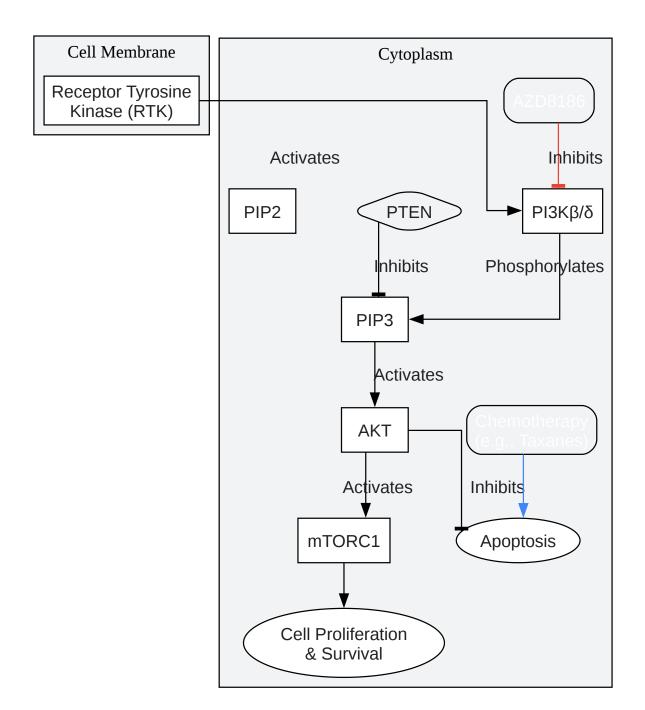
Quantitative Data Summary: In Vitro Synergy of AZD8186 with Eribulin and Carboplatin in TNBC Cell Lines

Cell Line	PTEN Status	Combination Index (CI) with Eribulin	Combination Index (CI) with Carboplatin
MDA-MB-436	Loss	Synergism[6]	Synergism[6]
MDA-MB-468	Loss	Synergism[6]	Synergism[6]
Sum-159	Loss	Synergism[6]	Synergism[6]
MFM-223	Wild-Type	Moderate Synergism[6]	Moderate Synergism[6]

Signaling Pathways and Experimental Workflows



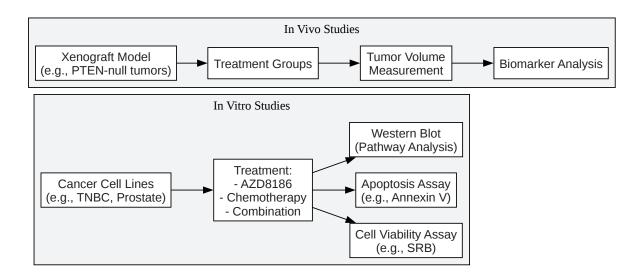
The combination of AZD8186 with chemotherapy agents impacts key cellular signaling pathways, primarily the PI3K/AKT/mTOR pathway.



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Caption: Simplified PI3K/AKT signaling pathway and points of intervention by AZD8186 and chemotherapy.



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Caption: General experimental workflow for evaluating AZD8186 combination therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability Assay (Sulforhodamine B - SRB Assay)[6]

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
- Drug Treatment: Cells are treated with a range of concentrations of AZD8186, the chemotherapy agent, or the combination of both for 72 hours.
- Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).



- Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
- Washing: Unbound dye is removed by washing with 1% acetic acid.
- Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
- Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The
 combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI
 < 0.8), additivity (0.8-1.2), or antagonism (>1.2).[6]

Apoptosis Assay (Annexin V Staining)[6]

- Cell Treatment: Cells are treated with AZD8186, the chemotherapy agent, or the combination for a specified period (e.g., 72 hours).
- Cell Collection: Both floating and attached cells are collected.
- Staining: Cells are washed and then stained with Annexin V (conjugated to a fluorescent dye like FITC) and a viability dye (like Propidium Iodide - PI) according to the manufacturer's protocol.
- Flow Cytometry: The stained cells are analyzed by flow cytometry.
- Data Analysis: The percentage of apoptotic cells (Annexin V positive) is determined from the total cell population.

In Vivo Xenograft Studies[2]

- Tumor Implantation: Human cancer cells (e.g., HCC70, MDA-MB-468, PC3) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.



- Treatment Groups: Mice are randomized into different treatment groups: vehicle control, AZD8186 alone, chemotherapy agent alone, and the combination of AZD8186 and the chemotherapy agent.
- Drug Administration: Drugs are administered according to a predetermined schedule and dosage. For example, AZD8186 might be given orally twice a day, and docetaxel administered intravenously.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Biomarker Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blotting or immunohistochemistry for pAKT).
- Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the efficacy of the different treatment regimens.

Western Blotting for Pathway Analysis[2][5]

- Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
- Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., pAKT, total AKT, pS6, etc.).



- Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
- Analysis: The intensity of the bands is quantified to determine the levels of protein expression and phosphorylation.

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